2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole
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Overview
Description
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of an indole core, an oxadiazole ring, and a fluorophenyl group, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling reactions: The final step involves coupling the oxadiazole and indole moieties, possibly through a Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(2-chlorophenyl)methyl]-1H-indole
- 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole
- 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-bromophenyl)methyl]-1H-indole
Uniqueness
The uniqueness of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds. The presence of the fluorophenyl group, for example, might enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
2-ethyl-5-[1-[(2-fluorophenyl)methyl]indol-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c1-2-18-21-22-19(24-18)17-11-13-7-4-6-10-16(13)23(17)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGRAUWEWVYMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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